The synthesis of 2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone typically involves a condensation reaction. A common synthetic route includes the reaction of 2-ethylphthalic anhydride with 3-aminopyridine. This reaction generally occurs under controlled conditions, often utilizing a solvent such as ethanol or methanol, and requires heating under reflux to facilitate product formation.
The molecular structure of 2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone is defined by its phthalazinone backbone, which is a bicyclic structure containing nitrogen atoms. The ethyl and pyridyl substituents significantly influence its chemical behavior.
The characterization of the compound can be performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into the functional groups and molecular interactions present in the compound .
2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone can undergo several types of chemical reactions:
The mechanism of action for 2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects, including potential antimicrobial and anticancer activities.
Spectroscopic methods such as NMR and IR provide detailed information about the functional groups present, confirming the identity of the compound .
The applications of 2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone span multiple scientific fields:
The phthalazinone scaffold emerged as a pharmacologically significant heterocycle in the late 20th century, with 2-ethyl-4-(3-pyridyl)-1(2H)-phthalazinone (CAS: 137381-66-9) representing a strategically substituted derivative. Its systematic name follows IUPAC conventions as 2-ethyl-4-(pyridin-3-yl)phthalazin-1(2H)-one, though it is variably referenced in literature as 3-ethyl-4-pyridin-3-yl-phthalazin-1-one or 2-ethyl-4-(3-pyridinyl)-1(2H)-phthalazinone [4]. The compound’s discovery aligns with broader explorations of phthalazinone bioactivity, particularly after the 1990s when researchers began systematically modifying the core to optimize drug-like properties. Early synthetic efforts focused on C4 aryl/heteroaryl substitutions and N2 alkylations, with the 3-pyridyl moiety identified as a critical bioisostere capable of enhancing target binding through hydrogen bonding and π-stacking interactions [5] [6].
Table 1: Nomenclature and Identifiers of 2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone
Systematic Name | Alternative Names | CAS Registry | SMILES Notation | Molecular Formula |
---|---|---|---|---|
2-Ethyl-4-(pyridin-3-yl)phthalazin-1(2H)-one | 3-Ethyl-4-pyridin-3-yl-phthalazin-1-one 2-Ethyl-4-(3-pyridinyl)-1(2H)-phthalazinone | 137381-66-9 | CCn1nc(-c2cccnc2)c3ccccc3c1=O | C₁₅H₁₃N₃O |
The phthalazin-1(2H)-one core consists of a fused bicyclic system featuring a benzene ring conjugated to a diazine ring, with a carbonyl group at the 1-position. This arrangement confers remarkable electronic properties:
X-ray crystallography of analogous compounds confirms a near-coplanar orientation between the phthalazinone ring and C4 substituents, optimizing binding pocket occupancy. This geometry is critical for PARP inhibition in anticancer agents like olaparib, where the phthalazinone core anchors the molecule in the enzyme’s nicotinamide pocket [1] [6].
Table 2: Key Electrophilic Centers in the Phthalazinone Core
Position | Chemical Environment | Role in Molecular Interactions | Example Modifications |
---|---|---|---|
N2 | Lactam nitrogen | H-bond donation Alkylation site for pharmacokinetic tuning | Ethyl, propargyl, benzyl groups |
C4 | Electron-deficient carbon | Electrophilic substitution for bioisosteric groups | 3-Pyridyl, phenyl, biphenyl groups |
C1 Carbonyl | Highly polarized C=O | H-bond acceptance Coordination with metal ions | Often unmodified to preserve target engagement |
The ethyl group at N2 and 3-pyridyl moiety at C4 synergistically define the compound’s pharmacological profile:
Stereoelectronic Effects: Modulates electron density at C4, indirectly enhancing the electrophilicity of this position for protein interactions [7].
C4-3-Pyridyl Group:
Structure-activity relationship (SAR) analyses reveal that combining these substituents yields compounds with multitarget polypharmacology. For instance, 4-(heteroaryl)phthalazinones demonstrate dual VEGFR-2/EGFR inhibition (IC₅₀ ~0.43 μM) and antiproliferative effects against 14 cancer cell lines (IC₅₀: 0.02–7.7 μM) [1]. The 3-pyridyl orientation is particularly optimal due to its conformational restraint, allowing deeper penetration into kinase ATP pockets compared to phenyl or 4-pyridyl isomers [5].
Table 3: Bioactivity of Phthalazinone Derivatives Based on C4 Substituents
C4 Substituent | Representative Targets | Potency Range (IC₅₀) | Key Interactions |
---|---|---|---|
3-Pyridyl | EGFR, VEGFR-2, Androgen Receptor | 0.02–10 μM | H-bonding with hinge residues π-Stacking with hydrophobic pockets |
Phenyl | PARP, PDE, Aldose Reductase | 0.1–50 μM | Hydrophobic contacts Edge-to-face π-stacking |
Biphenyl | Androgen Receptor MAP Kinases | 0.18–20 μM | Extended hydrophobic occupation T-shaped π-interactions |
Heterocyclic Hybrids | Topoisomerase II IDO Enzymes | <10 μM | Multivalent binding Metal coordination |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: